β-[[(Phenylmethoxy)carbonyl]amino]-benzenepropanoic Acid 2,5-Dioxo-1-pyrrolidinyl Ester
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Overview
Description
β-[[(Phenylmethoxy)carbonyl]amino]-benzenepropanoic Acid 2,5-Dioxo-1-pyrrolidinyl Ester is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique chemical structure, which includes a benzenepropanoic acid core and a pyrrolidinyl ester group. Its properties make it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of β-[[(Phenylmethoxy)carbonyl]amino]-benzenepropanoic Acid 2,5-Dioxo-1-pyrrolidinyl Ester typically involves multiple steps, starting with the preparation of the benzenepropanoic acid derivativeCommon reagents used in these reactions include phenylmethoxycarbonyl chloride, pyrrolidine, and various catalysts to facilitate esterification and amidation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
β-[[(Phenylmethoxy)carbonyl]amino]-benzenepropanoic Acid 2,5-Dioxo-1-pyrrolidinyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the ester or amide groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups .
Scientific Research Applications
β-[[(Phenylmethoxy)carbonyl]amino]-benzenepropanoic Acid 2,5-Dioxo-1-pyrrolidinyl Ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a drug candidate for treating various diseases, owing to its unique chemical properties.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of β-[[(Phenylmethoxy)carbonyl]amino]-benzenepropanoic Acid 2,5-Dioxo-1-pyrrolidinyl Ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biochemical pathways. The compound’s structure allows it to bind to these targets with high specificity, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
Phenylmethoxycarbonyl derivatives: These compounds share the phenylmethoxycarbonyl group and exhibit similar chemical reactivity.
Benzenepropanoic acid derivatives: Compounds with a benzenepropanoic acid core have comparable properties and applications.
Pyrrolidinyl esters: These esters have similar structural features and are used in related research areas
Uniqueness
β-[[(Phenylmethoxy)carbonyl]amino]-benzenepropanoic Acid 2,5-Dioxo-1-pyrrolidinyl Ester is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse scientific investigations and potential therapeutic applications .
Properties
CAS No. |
75727-72-9 |
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Molecular Formula |
C21H20N2O6 |
Molecular Weight |
396.399 |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-phenyl-3-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C21H20N2O6/c24-18-11-12-19(25)23(18)29-20(26)13-17(16-9-5-2-6-10-16)22-21(27)28-14-15-7-3-1-4-8-15/h1-10,17H,11-14H2,(H,22,27) |
InChI Key |
RIEKMTQMDZYYJE-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1=O)OC(=O)CC(C2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Synonyms |
[3-[(2,5-Dioxo-1-pyrrolidinyl)oxy]-3-oxo-1-phenylpropyl]-carbamic Acid Phenylmethyl Ester |
Origin of Product |
United States |
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